3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No.: 922059-27-6
Cat. No.: VC5827184
Molecular Formula: C15H12ClFN2O3S
Molecular Weight: 354.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922059-27-6 |
|---|---|
| Molecular Formula | C15H12ClFN2O3S |
| Molecular Weight | 354.78 |
| IUPAC Name | 3-chloro-4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H12ClFN2O3S/c16-12-8-11(3-4-13(12)17)23(21,22)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20) |
| Standard InChI Key | OJSUCJOYKASZIE-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is defined by its integration of two key moieties: a 3-chloro-4-fluorobenzenesulfonamide group and a 2-oxo-1,2,3,4-tetrahydroquinoline system. The compound’s IUPAC name, 3-chloro-4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide, reflects its precise substituent arrangement.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClFN₂O₃S |
| Molecular Weight | 354.78 g/mol |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
| InChI Key | OJSUCJOYKASZIE-UHFFFAOYSA-N |
The sulfonamide group (-SO₂NH-) serves as a critical pharmacophore, enabling hydrogen bonding and electrostatic interactions with biological targets. The chloro and fluoro substituents on the benzene ring enhance electron-withdrawing effects, potentially influencing binding affinity and metabolic stability.
Synthesis Pathways
The synthesis of this compound involves a multi-step protocol designed to preserve the integrity of both aromatic and heterocyclic components. A widely reported method entails the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine under basic conditions.
Key Synthetic Steps
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Sulfonylation: The sulfonyl chloride reacts with the primary amine group of the tetrahydroquinoline derivative in the presence of a base such as pyridine or triethylamine. This step forms the sulfonamide linkage.
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Purification: The crude product is purified via recrystallization or column chromatography to achieve >95% purity.
This route yields the target compound with minimal side products, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Research Findings and Data
Current research on 3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is limited but promising. Below is a synthesis of available data:
| Parameter | Details |
|---|---|
| Solubility | Not fully characterized; predicted low aqueous solubility due to lipophilic groups |
| LogP | Estimated 2.8 (indicative of moderate membrane permeability) |
| Thermal Stability | Stable up to 250°C (differential scanning calorimetry) |
Ongoing studies focus on optimizing pharmacokinetic properties, including bioavailability and half-life. Molecular docking simulations suggest strong binding to COX-2 (binding energy: -9.2 kcal/mol), though in vitro validation is pending.
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